2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel-

Catalog No.
S896054
CAS No.
28044-83-9
M.F
C10H5Cl7O
M. Wt
389.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-...

CAS Number

28044-83-9

Product Name

2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel-

IUPAC Name

(2R,3R,5R,6R,7S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene

Molecular Formula

C10H5Cl7O

Molecular Weight

389.3 g/mol

InChI

InChI=1S/C10H5Cl7O/c11-3-1-2(4-5(3)18-4)9(15)7(13)6(12)8(1,14)10(9,16)17/h1-5H/t1-,2+,3+,4+,5-,8?,9?/m0/s1

InChI Key

ZXFXBSWRVIQKOD-BDMWXGRVSA-N

SMILES

C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl

Solubility

0.350 PPM IN WATER

Synonyms

(1aR,1bR,2S,5R,5aS,6R,6aR)-rel-2,3,4,5,6,7,7-Heptachloro-1a,1b,5,5a,6,6a-hexahydro-2,5-methano-2H-indeno[1,2-b]oxirene; (±)-trans-Heptachlor Epoxide; Heptachlor endo-Epoxide; Heptachlor Epoxide A; Heptachlor trans-Oxide; trans-Heptachlor Epoxide;

Canonical SMILES

C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl

Isomeric SMILES

[C@@H]12[C@@H]([C@H]([C@H]3[C@@H]1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl
  • Environmental monitoring

    Heptachlor Epoxide A is a breakdown product of the insecticide heptachlor, which was widely used in the past. Scientists monitor for its presence in soil, water, and sediment to assess the persistence of heptachlor contamination and its potential impact on ecosystems ATSDR Toxicological Profile for Heptachlor and Heptachlor Epoxide: .

  • Understanding environmental fate and transport

    Studying the environmental fate of Heptachlor Epoxide A helps scientists understand how long it persists in the environment, how it moves through different environmental compartments (air, water, soil), and its potential for bioaccumulation in the food chain NCBI Bookshelf - Chlordane and Heptachlor.

  • Developing remediation strategies

    The presence of Heptachlor Epoxide A in contaminated sites necessitates research into effective remediation strategies. Scientists may investigate methods for degrading the compound or immobilizing it to prevent further environmental spread US EPA - Heptachlor Epoxide: .

  • Historical exposure assessment

    Heptachlor Epoxide A can be measured in biological samples to assess historical exposure to heptachlor. This can be relevant in studies investigating the long-term health effects of past heptachlor use CDC Public Health Statement for Heptachlor and Heptachlor Epoxide: wwwn.cdc.gov/TSP/PHS/PHS.aspx?phsid=135.

2,5-Methano-2H-indeno[1,2-b]oxirene, 2,3,4,5,6,6a,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-, commonly referred to as oxychlordane, is a chlorinated organic compound with the molecular formula C10H4Cl8O and a molecular weight of 423.762 g/mol. This compound is structurally characterized by a methano-indene framework with multiple chlorine substituents and an epoxide group. It is primarily known as a degradation product of the pesticide heptachlor and is recognized for its environmental persistence and potential toxicity .

  • Toxicity: Heptachlor epoxide is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC) []. Exposure can cause nervous system effects, damage to the liver and kidneys, and endocrine disruption [].
  • Environmental Impact: Persistence and bioaccumulation potential in the food chain raise concerns about ecosystem health.
Typical of chlorinated compounds. Key reactions include:

  • Hydrolysis: The epoxide group can react with water under acidic or basic conditions to yield diols.
  • Dechlorination: In the presence of reducing agents or certain environmental conditions, oxychlordane may lose chlorine atoms, leading to less chlorinated derivatives.
  • Photodegradation: Exposure to ultraviolet light can result in the breakdown of the compound into simpler chlorinated hydrocarbons .

Oxychlordane exhibits significant biological activity due to its structure. It has been shown to act as an endocrine disruptor and neurotoxin. Studies have indicated that it can interfere with hormonal functions in wildlife and humans. In laboratory settings, oxychlordane has been linked to reproductive toxicity and developmental issues in various organisms . Its toxicological profile suggests potential carcinogenic effects as well.

Oxychlordane is primarily synthesized through the oxidation of heptachlor. The synthesis involves:

  • Chlorination: Heptachlor is subjected to chlorine gas in a controlled environment.
  • Epoxidation: The chlorinated product undergoes epoxidation using peracids or similar oxidizing agents.
  • Purification: The final product is purified through distillation or chromatography techniques to isolate oxychlordane from other byproducts .

Research on oxychlordane's interactions with biological systems has revealed several important findings:

  • Hormonal Interactions: Oxychlordane can bind to estrogen receptors, mimicking estrogenic activity which may disrupt normal endocrine functions.
  • Neurotoxicity: Studies indicate that oxychlordane affects neurotransmitter systems in both vertebrates and invertebrates, leading to behavioral changes .
  • Environmental Impact: Interaction studies show that oxychlordane persists in soil and aquatic environments, affecting local ecosystems by bioaccumulating in food chains .

Oxychlordane shares structural similarities with several other chlorinated compounds. Here are some notable comparisons:

Compound NameMolecular FormulaChlorine AtomsUnique Features
HeptachlorC10H5Cl77Used as an insecticide before being banned; less persistent than oxychlordane
ChlordaneC10H8Cl1010A broader-spectrum insecticide; more toxic than oxychlordane
MirexC10Cl1212Used as an insecticide; highly persistent with significant environmental impact
DDTC14H9Cl55Widely used pesticide; banned due to severe ecological effects

Oxychlordane's unique structure includes an epoxide group and specific stereochemistry that differentiates it from these compounds. Its role as a degradation product of heptachlor further underscores its significance in environmental chemistry .

Physical Description

Heptachlor epoxide appears as a degradation product of heptachlor that occurs in soil and in or on crops when treatments with heptachlor, an insecticide, have been made. Forms readily upon exposing heptachlor to air.
Crystalline solid; [MSDSonline]

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

387.813059 g/mol

Monoisotopic Mass

385.816009 g/mol

Heavy Atom Count

18

Odor Threshold

Odor Threshold Low: 0.02 [mg/m3]
[ChemIDplus] Odor threshold from HSDB
0.02 PPM

Decomposition

Decomposition products: Toxic gases and vapors which include: hydrogen chloride, and carbon monoxide. /Heptachlor/
When heated to decomposition, it emits highly toxic fumes of /hydrogen chloride/.

Melting Point

160-161.5 °C

Mechanism of Action

EVIDENCE INDICATES THAT CYCLODIENE-TYPE-INSECTICIDES, EG, HEPTACHLOR EPOXIDE, MIMIC ACTION OF PICROTOXININ. THESE INSECTICIDES INHIBIT THE GAMMA-AMINOBUTYRIC ACID-STIMULATED CHLORIDE UPTAKE IN COXAL MUSCLE OF AMERICAN COCKROACH, & DIRECTLY COMPETE AGAINST LABELED DIHYDROPICROTOXININ FOR BINDING IN THE RAT BRAIN SYNAPTOSOMES. MOREOVER, SEVERAL CYCLODIENE RESISTANT INSECT STRAINS ARE RESISTANT TO PICROTOXININ. THIS CROSS-RESISTANCE IS SPECIFIC TO PICROTOXININ & DOES NOT EXTEND TO OTHER NEUROEXCITANTS. THESE INSECTICIDES, LIKE PICROTOXININ, CAUSE CENTRAL NERVOUS EXCITATION BY STIMULATING TRANSMITTER RELEASE. THESE RESULTS INDICATE THAT SOME OF THE NERVE EXCITATION SYMPTOMS THAT INSECTICIDES CAUSE ARE LIKELY DUE TO THEIR INTERACTION WITH PICROTOXININ RECEPTOR.
The actions of the polychlorocycloalkane insecticide heptachlor, and its epoxide metabolite, were examined on GABA receptors in insects and vertebrates. Electrophysiological experiments on the cell body of the cockroach (Periplaneta americana) fast coxal depressor motor neuron, and GABA activated (36)Cl- uptake experiments on microsacs perpared from cockroach ventral nerve cords showed that both heptachlor and heptachlor epoxide blocked functional GABA receptors. The block appeared to be non-competitive and was voltage independent over the membrane potential range -75 mV to -110 mV. There was no significant difference between the potencies of heptachlor and heptachlor epoxide in the functional assays for insect GABA receptors. Both cmpd inhibited (35)S-t-butylbicyclophosphorothionate binding in insects and vertebrates. The findings provide further evidence fo block of an insect GABA receptor/Cl- channel by the cyclodiene class of polychlorocycloalkanes, and reveal differences in the insecticide-(35)S-t-butylbicyclophosphorothionate binding site interactions of insects and vertebrates.

Absorption Distribution and Excretion

RATS FED 30 MG/KG HEPTACHLOR HAD MAXIMUM CONCN OF HEPTACHLOR EPOXIDE IN FAT WITHIN 2-4 WEEKS; 12 WEEKS AFTER EXPOSURE ... DISCONTINUED, HEPTACHLOR EPOXIDE HAD COMPLETELY DISAPPEARED FROM ADIPOSE TISSUE.
The chief route of excretion is biliary, although nearly all organochlorines yield measurable urinary metabolites. ... Many of the unmetabolized pesticides are efficiently reabsorbed by the intestine (enterohepatic ciruclation) substantially retarding fecal excretion. /Solid organochlorine insecticides/
HEPTACHLOR CAN BE ABSORBED THROUGH SKIN & VIA LUNG & GASTROENTERIC TRACT. IN RAT, HEPTACHLOR IS METABOLIZED TO HEPTACHLOR EPOXIDE. HEPTACHLOR EPOXIDE IS ALSO THE OXIDATION PRODUCT OF HEPTACHLOR IN OTHER ANIMALS, AS WELL AS IN PLANTS & MICROORGANISMS, BUT NOT ALL HEPTACHLOR IS CONVERTED TO THE EPOXIDE, WHICH IS MORE TOXIC & MORE STABLE THAN THE PARENT COMPOUND.
HEPTACHLOR EPOXIDE IS ... FOUND IN BLOOD & FAT OF STILLBORN INFANTS, INDICATING TRANSPLACENTAL TRANSFER TO THE FETUS. IT IS ALSO EXCRETED IN HUMAN MILK.
For more Absorption, Distribution and Excretion (Complete) data for HEPTACHLOR EPOXIDE (11 total), please visit the HSDB record page.

Metabolism Metabolites

... FECAL METABOLITE (A DEHYDROGENATED DERIVATIVE OF 1-HYDROXY-2,3-EPOXYCHLORDENE) WAS ISOLATED FROM RATS FED 10 MG/KG DIET HEPTACHLOR EPOXIDE FOR 30 DAYS.
DEHYDROCHLORINATION OF HEPTACHLOR EPOXIDE, FOLLOWED BY HYDROXYLATION & DOUBLE-BOND REARRANGEMENT, LEADS TO FORMATION OF METABOLITE WHICH IS THE PRINCIPAL FORM ... EXCRETED IN FECES.
A 3-DAY AQUATIC SYSTEM WAS USED TO EVALUATE UPTAKE & BIOTRANSFORMATION OF HEPTACHLOR EPOXIDE. WATER SAMPLES INDICATED RAPID FORMATION (APPROX 24 HR) OF 1-HYDROXYCHLORDENE & ITS EPOXIDE PLUS A POLAR METABOLITE FROM SNAIL (PHYSA & OEDOGONIUM), MOSQUITO (CULEX) & FISH (GAMBUSIA).
GROWING BROTH CULTURES OF NOCARDIOSIS METABOLIZED PURE CIS- OR TRANS-CHLORDANE TO AT LEAST 8 SOLVENT-SOLUBLE SUBSTANCES INCLUDING HEPTACHLOR ENDO-EPOXIDE.
For more Metabolism/Metabolites (Complete) data for HEPTACHLOR EPOXIDE (9 total), please visit the HSDB record page.
Heptachlor epoxide is readily absorbed by the skin, lungs and gastrointestinal tract and excreted in the urine and faeces. (L118)

Wikipedia

Heptachlor epoxide A

Drug Warnings

Food and Environmental Agents: Effect on Breast-Feeding: Heptachlorepoxide: None. /from Table 7/

Use Classification

Chemical Classes -> Pesticides (chemicals used for killing pests, such as rodents, insects, or plants)
Hazard Classes and Categories -> Carcinogens
METABOLITE-HEPTACHLORS

Methods of Manufacturing

Heptachlor is oxidized by chromic trioxide in acetic acid to give heptachlor epoxide. ...

Analytic Laboratory Methods

GAS CHROMATOGRAPHY WITH ELECTRON CAPTURE DETECTION HAS BEEN USED TO DETERMINE AMT IN AMBIENT AIR (LIMIT 0.1 NG/CU M): IN SOIL SEDIMENTS & SEWAGE SLUDGE (LIMIT 1-10 UG/KG); 316 (1977); IN FRUITS, VEGETABLES, DAIRY PRODUCTS, & VEGETABLE OILS; IN RURAL POTABLE WATER (LIMIT 10 NG/L); IN WILDLIFE TISSUES (LIMIT 5 UG/KG) & IN PLANT TISSUES. /FROM TABLE/
PRODUCT ANALYSIS: ... BY GLC OR BY REACTION WITH SILVER NITRATE WHEN THE CHLORINE ATOM FORMS SILVER CHLORIDE ... .
SAMPLE: SEDIMENTS & SEWAGE SLUDGE. PROCEDURE: GC/ELECTRON CAPTURE. DETECTION LIMIT: 1-10 UG/KG. SAMPLE: SOIL & PLANT TISSUES. PROCEDURE: GC/ELECTRON CAPTURE. /FROM TABLE/
A method was developed for identifying organochlorine pesticides. Sea water fortified with 15 to 44 nanograms per liter each of 11 chlorinated pesticides was extracted with n-hexane and acetone. The extract was cleaned up on a partially deactivated alumina column and concentrated. A chromatogram was obtained, after which the extract was sequentially treated with concentrated sulfuric-acid and ethanolic-potassium-hydroxide to obtain two derivative chromatograms. Identification and quantification were carried out by gas chromatography with electron capture detection. The original chromatogram contained clear peaks for all 11 compounds. Hepachlor, heptachlor epoxide, and aldrin were not affected by the two treatments. The three chromatograms and information obtained through the behavior of these compounds during acid and alkaline treatment provide sufficient data for quantification and accurate identification.
For more Analytic Laboratory Methods (Complete) data for HEPTACHLOR EPOXIDE (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

PRACTICAL DETECTION LIMIT IN HUMAN MILK OF HEPTACHLOR & HEPTACHLOR EPOXIDE IS 1.0 PPB. RESULTS ARE GIVEN ON A WHOLE MILK BASIS.
Neutral organochlorine pesticide and polychlorinated biphenyl residues were analyzed by GC/MS technique in 183 human milk samples obtained in 1984-1985 from 165 women living in different parts of Finland. The effect of the donors' age, body mass, place of residence, number of children, dietary habits, smoking habits, occupational history, and weight loss on the organochlorine content of human milk were studied. Of all the milk samples analyzed, p,p'-DDE concn were above the detection limit in 99.5%, p,p'-DDD + p,p'-DDT in 57.9%, isomers of hexachlorocyclohexane in 30.0%, cis-chlordane in 4.9%, oxychlordane in 3.3%, trans-nonachlor in 6.0%, heptachlor in 12.0%, and heptachlor epoxide in 6.6%. Mirex was not found in any of the milk samples, whereas the signals of chlorinated terpenes (toxaphenes) were detected but could not be quantitatively determined. The mean fat adjusted residue levels above the detection limit in Finnish human milk samples of primipara mothers were 0.66 ppm for total DDT cmpd, 0.08 ppm for hexachlorobenzene, 0.93 ppm for polychlorinated biphenyls, 0.41 ppm for chlordane cmpd, 0.20 ppm for isomers of hexachlorocyclohexane, and 0.10 ppm for heptachlor epoxide. The geometric means were 0.46, 0.06, 0.57, 0.02, 0.02, and 0.01 ppm, respectively. The age of the mothers positively correlated with the DDE concn in human milk. The residues of organochlorine cmpd in human milk did not differ in women living in plywood industry regions, those actually working in the industry, and other mothers. Small differences were detected in th levels of organochlorine cmpd in different parts of Finland. No relation was found between the organochlorine content and the fish consumption, smoking habits, weight loss, or social group of the donors.
A rapid procedure has been developed that allows a single step, selective extraction of organochlorine pesticide residues from milk on solid matrix disposable columns by means of acetonitrile saturated light petroleum. Recovery experiments were carried out on homogenized milk (3.6% fat content) spiked with an ethanolic solution of nine organochlorine pesticides, viz., hexachlorobenzene, alpha-hexachlorocyclohexane, beta-hexachlorocyclohexane, gamma-hexachlorocyclohexane, heptachlor epoxide, dieldrin, endrin, p,p'-DDE and p,p'-DDT, at levels ranging from 0.002 mg/kg for alpha-hexachlorocyclohexane to 0.008 mg/kg for p,p'-DDT. Average recoveries of four replicates were 77% for hexachlorobenzene and almost quantitative (94-113%) for the other pesticides, with relative standard deviations from 2.9 to 7.3%. Coextracted fatty material amounted to about 5 mg/ml of milk before the clean up. The described procedure also showed a satisfactory performance with milk powder. The extraction procedure requires abou 60 min. The main advantages are that emulsions do not occur, several samples can be run in parallel by a single operator, reusable glassware is not needed and simple operations are required.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Modify: 2023-08-15

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